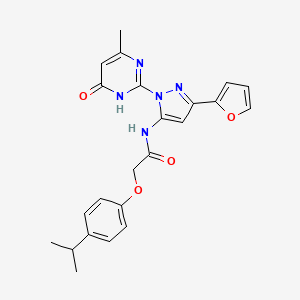![molecular formula C15H14N2O2 B2894100 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone CAS No. 1423749-70-5](/img/structure/B2894100.png)
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds with structures similar to “(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone” are often found in a variety of natural products and pharmacologically active molecules .
Synthesis Analysis
The synthesis of similar compounds has received more and more attention from pharmaceutical chemists and organic chemists . Organocatalytic asymmetric reaction has become an efficient synthetic method for the construction of chiral heterocyclic compounds .Scientific Research Applications
Effects of mGlu1 and mGlu5 Receptor Antagonists on Negatively Reinforced Learning
Research on the effects of mGlu receptor antagonists, including specific compounds like MTEP and EMQMCM, provides insights into the role of mGlu receptors in learning and memory. The study by Gravius et al. (2005) explored how these compounds affect aversive learning through passive avoidance and fear potentiated startle paradigms, suggesting a complex involvement of mGlu1 and mGlu5 receptors in negatively reinforced learning processes. This type of research can be instrumental in understanding neural pathways and potential therapeutic targets for cognitive impairments (Gravius et al., 2005).
Methanol and Formate Kinetics During Treatment with Fomepizole
Studies on the kinetics of methanol and its metabolites during treatments with specific antagonists like fomepizole shed light on the metabolic pathways and treatment strategies for poisoning cases. Hovda et al. (2005) provided detailed insights into the serum kinetics of methanol and formate in patients treated with fomepizole, highlighting the drug's efficacy and the metabolic processes involved in methanol poisoning. This research is relevant for clinical toxicology and emergency medicine, offering evidence-based practices for handling acute poisoning incidents (Hovda et al., 2005).
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides
The study by Babina et al. (2012) on the environmental exposure of preschool children in South Australia to organophosphorus (OP) and pyrethroid (PYR) pesticides highlights the widespread chronic exposure to these chemicals. This research is crucial for environmental health, as it provides evidence of exposure levels in children and can guide regulations and public health policies to minimize risks associated with pesticide exposure (Babina et al., 2012).
Associations Between Urinary Phenol and Paraben Concentrations and Markers of Oxidative Stress
Watkins et al. (2015) investigated the relationships between urinary concentrations of phenols and parabens and markers of oxidative stress and inflammation among pregnant women. This type of research is important for understanding the potential health impacts of exposure to common environmental chemicals and can inform safety standards and guidelines to protect vulnerable populations, such as pregnant women and fetuses (Watkins et al., 2015).
Properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(13-6-3-4-8-16-13)17-9-10-19-14-7-2-1-5-12(14)11-17/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGCLHGGICFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)





![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)


![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)
![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)
![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)

